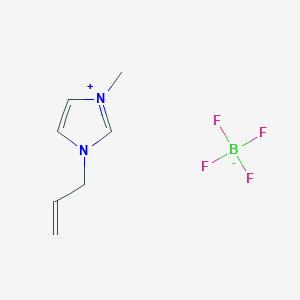

1-Allyl-3-methylimidazolium tetrafluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

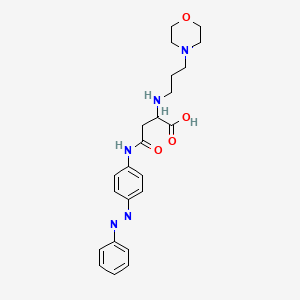

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid that has garnered significant attention due to its unique properties and wide range of applications. This compound consists of a 1-allyl-3-methylimidazolium cation paired with a tetrafluoroborate anion. It is known for its low volatility, high thermal stability, and excellent solubility for both organic and inorganic compounds .

作用機序

Target of Action

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic liquid .

Biochemical Pathways

Ionic liquids have been shown to influence various biochemical processes, including enzymatic reactions .

Pharmacokinetics

As an ionic liquid, it is known to have good thermal stability and a wide range of solubility .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in the context of enzymatic reactions, it can significantly promote certain processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its properties as an ionic liquid, such as thermal stability and solubility, can be affected by temperature and the presence of other substances .

生化学分析

Cellular Effects

Some ionic liquids have been found to influence cell function . The specific effects of 1-Allyl-3-methylimidazolium Tetrafluoroborate on cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

It’s known that the nature and strength of the intrinsic cation–anion interactions in ionic liquids can influence their macroscopic properties

準備方法

Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium tetrafluoroborate can be synthesized through a metathesis reaction involving the corresponding chloride or bromide salts. The general procedure involves the reaction of 1-allyl-3-methylimidazolium chloride or bromide with sodium tetrafluoroborate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .

化学反応の分析

Types of Reactions: 1-Allyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups into the imidazolium ring .

科学的研究の応用

1-Allyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research, including:

類似化合物との比較

- 1-Ethyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Benzyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Allyl-3-methylimidazolium tetrafluoroborate is unique due to its allyl group, which imparts distinct reactivity and solubility properties compared to other imidazolium-based ionic liquids. For instance, 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate have different alkyl groups, affecting their physical and chemical properties .

特性

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPHDVUJHZMMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 1-Allyl-3-methylimidazolium tetrafluoroborate a potentially valuable material for CO2 capture?

A1: this compound is a polymeric ionic liquid (PIL) that can be grafted onto porous silica. While this grafting process slightly reduces the overall CO2 sorption capacity compared to bare silica, it significantly improves CO2/N2 selectivity. [, ] This enhanced selectivity makes it a promising material for applications requiring the separation of CO2 from other gases, such as flue gas treatment. []

Q2: How does the choice of anion in imidazolium-based poly(ionic liquid)s impact CO2 adsorption?

A2: Studies comparing this compound (containing [BF4]−) with its hexafluorophosphate counterpart (containing [PF6]−) reveal that the choice of anion can significantly affect CO2 adsorption. [] The presence of the [BF4]− anion, especially when combined with a seed-swelling preparation method, leads to higher CO2 adsorption capacity compared to the [PF6]− anion. []

Q3: Can the CO2 adsorption properties of this compound-based polymers be further enhanced?

A3: Yes, employing a seed-swelling method during synthesis can significantly improve the CO2 adsorption capacity of this compound-based polymers. [, ] This method, involving a two-step swelling process, effectively increases the porosity of the material, leading to enhanced CO2 uptake. [] Factors like the amount of initiator and swelling time during synthesis can further influence the final porosity and, consequently, the CO2 adsorption performance. []

Q4: Beyond CO2 capture, what other applications benefit from this compound's properties?

A4: this compound has shown promise in separating aromatic hydrocarbons or olefins from paraffins. [] Its properties as an ionic liquid make it a potential green solvent alternative to traditional volatile organic solvents, which are harmful to the environment and human health. []

Q5: How does this compound compare to other ionic liquids in separating hydrocarbons?

A5: Research comparing this compound ([AMIM][BF4]) with other ionic liquids like 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM][PF6]), 1-isobutenyl-3-methylimidazolium tetrafluoroborate ([MPMIM][BF4]), and [MPMIM][BF4]+AgBF4 revealed differences in their separation effectiveness for olefin/paraffin, alkanes/benzene, and hexene isomers. [] This suggests that the specific structure of the ionic liquid, including the cation and anion, plays a crucial role in its selectivity and separation efficiency for different hydrocarbon mixtures. []

Q6: Are there studies exploring the use of this compound in gel polymer electrolytes?

A6: Yes, researchers have incorporated this compound into gel polymer electrolytes (GPEs) with promising results. [] These GPEs, based on poly(methyl methacrylate) (PMMA), demonstrated increased ionic conductivity upon the addition of this compound and further enhancement with the introduction of aprotic solvents like propylene carbonate (PC) and dimethyl carbonate (DMC), and SiO2 nanoparticles. [] This highlights the potential of this compound in developing high-performance electrolyte materials for various electrochemical applications.

Q7: Has this compound been applied to extracting bioactive compounds from plants?

A7: Indeed, this compound has proven effective in extracting podophyllotoxin, a valuable anticancer compound, from Chinese medicinal plants. [] A technique called ionic liquid-based microwave-assisted extraction (ILs-MAE) utilizing this compound as a surfactant demonstrated superior extraction efficiency compared to traditional methods like maceration, heat extraction, and ultrasound-assisted extraction. [] This highlights the potential of this compound as a green and efficient solvent for extracting valuable bioactive compounds from natural sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

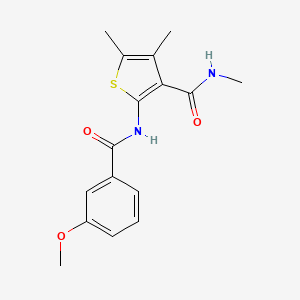

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

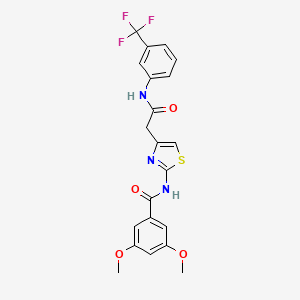

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2720989.png)

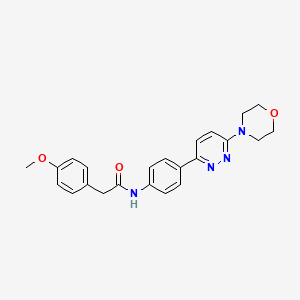

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

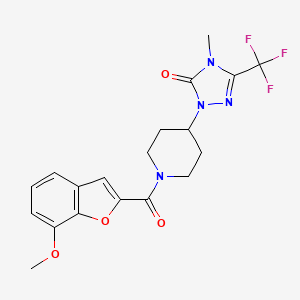

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)